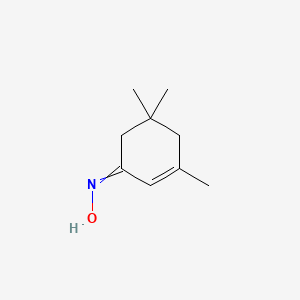

3,5,5-Trimethyl-2-cyclohexenone Oxime

描述

Structure

3D Structure

属性

分子式 |

C9H15NO |

|---|---|

分子量 |

153.22 g/mol |

IUPAC 名称 |

N-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydroxylamine |

InChI |

InChI=1S/C9H15NO/c1-7-4-8(10-11)6-9(2,3)5-7/h4,11H,5-6H2,1-3H3 |

InChI 键 |

ZJOPWRYFFJYLHJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NO)CC(C1)(C)C |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of 3,5,5-Trimethyl-2-cyclohexenone Oxime

The synthesis of this compound, also known as isophorone (B1672270) oxime, is a critical process for the production of various industrially significant compounds. The primary and most conventional method for its preparation involves the condensation reaction of 3,5,5-trimethyl-2-cyclohexenone (commonly known as isophorone) with hydroxylamine (B1172632).

The formation of this compound is achieved through the reaction of the parent ketone with hydroxylamine or its salts, such as hydroxylamine hydrochloride. This reaction is a classic example of oxime formation from a ketone. The general chemical equation for this condensation reaction is:

C₉H₁₄O + H₂NOH → C₉H₁₅NO + H₂O

This process can be carried out under various conditions, often in a polar solvent like ethanol (B145695). The reaction typically proceeds by refluxing the alcoholic solution of the ketone with hydroxylamine hydrochloride in the presence of a base.

The efficiency of the oximation of 3,5,5-trimethyl-2-cyclohexenone is influenced by several factors, including temperature, pressure, pH, and the presence of catalysts. For the synthesis of cyclohexanone (B45756) oximes in general, the reaction temperature can range from 20 to 100°C, with a preferred range of 40–65°C. google.com The reaction can be conducted at various pressures, from sub-atmospheric to elevated, with a preference for pressures between 0.1 and 5 MPa. google.com

The pH of the reaction medium is also a crucial parameter, with a preferred range of 1 to 4 for the synthesis of hydroxylammonium, a precursor to the reacting hydroxylamine. google.com The choice of catalyst can significantly impact the reaction rate and yield. While the condensation can proceed without a catalyst, various acids and bases can be employed to accelerate the process. For related cyclohexanone oxime syntheses, metal-supported catalysts have been studied. rsc.org For instance, in the formation of cyclohexanone oxime from nitrobenzene, palladium on carbon (Pd/C) and gold on carbon (Au/C) have been utilized. rsc.org The development of efficient catalytic systems, such as Zn-Cu alloys for the electrochemical synthesis of cyclohexanone oxime from nitrate (B79036) reduction, highlights the ongoing research in this area. nih.gov

Table 1: General Reaction Parameters for Cyclohexanone Oxime Synthesis

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature | 20-100°C | 40-65°C |

| Pressure | 0.1-5 MPa | 0.5-2 MPa |

| pH | 0.5-6 | 1-4 |

| Catalyst Conc. | 1-25 wt. % | 5-15 wt. % |

Note: Data is generalized for cyclohexanone oxime synthesis and may be applicable to this compound. google.com

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. For oxime formation, green chemistry approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. One such approach is the exploration of electrosynthesis. For example, cyclohexanone oxime has been synthesized through the electrochemical reduction of nitrate, where the in-situ generated hydroxylamine reacts with cyclohexanone. nih.gov This method operates under ambient conditions and can achieve high yields. nih.gov Another sustainable pathway being explored is the synthesis of cyclohexanone oxime from renewable resources like phenol (B47542) through electroreduction. researchgate.net These innovative approaches aim to replace traditional methods that may involve harsh reaction conditions and the generation of harmful byproducts. researchgate.net

The primary industrial synthesis of 3,5,5-trimethyl-2-cyclohexenone (isophorone) is through the base-catalyzed self-condensation of acetone (B3395972). wikipedia.orgresearchgate.netmdpi.com This reaction proceeds through several intermediates, including diacetone alcohol and mesityl oxide. wikipedia.org The process can be carried out in either the liquid or vapor phase. mdpi.com

Liquid-Phase Synthesis:

Catalysts: Typically uses aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). mdpi.com

Conditions: The reaction is complex, with the potential for the formation of various byproducts, including higher condensation products. mdpi.com

Vapor-Phase Synthesis:

This method is also employed for the production of isophorone and involves passing acetone vapor over a solid base catalyst. mdpi.com

Research into optimizing isophorone synthesis continues, with studies focusing on different catalysts and reaction parameters to improve selectivity and yield. researchgate.netmdpi.com Numerical and experimental optimization of isophorone synthesis in microchannels has also been investigated as a way to intensify the process and achieve higher efficiency. researchgate.net

An alternative to the classic condensation reaction is photooximation. This method involves the reaction of a cycloalkane with nitrosyl chloride (NOCl) in the presence of light. For instance, cyclohexanone oxime can be synthesized from cyclohexane (B81311) and nitrosyl chloride through a free-radical reaction. wikipedia.org This method is considered advantageous because cyclohexane is a less expensive starting material than cyclohexanone. wikipedia.org While this technique is established for cyclohexanone oxime, its specific application to produce this compound from the corresponding trimethylcyclohexane would follow a similar photochemical principle.

Condensation Reactions of 3,5,5-Trimethyl-2-cyclohexenone with Hydroxylamine

Derivatization and Functionalization of the Oxime Moiety

The oxime group in this compound is a versatile functional group that can undergo various chemical transformations, leading to the synthesis of a wide range of derivatives. One of the most significant reactions of this oxime is the Beckmann rearrangement. This reaction involves the acid-catalyzed rearrangement of the oxime to form a lactam. The configuration of the isophorone oximes has been a subject of study, which is crucial for predicting the products of such rearrangements. acs.org

Furthermore, the oxime moiety can be derivatized to form oxime esters. For example, isophorone oxime can react with substituted benzoyl chlorides to yield new oxime ester compounds. researchgate.net This derivatization can be used to introduce a variety of functional groups onto the oxime nitrogen, allowing for the synthesis of compounds with potentially new chemical and biological properties.

Synthesis of O-Substituted Oxime Derivatives (e.g., Oxime Ethers, O-Acyl Oximes)

The hydrogen atom of the oxime's hydroxyl group can be substituted through various reactions, primarily alkylation and acylation, to yield oxime ethers and O-acyl oximes, respectively. mdpi.com These derivatives are often synthesized to alter the compound's chemical properties or to serve as precursors for further reactions, such as the generation of iminyl radicals from oxime esters or photoisomerization studies of oxime ethers. nsf.govnih.gov

O-Alkylation (Synthesis of Oxime Ethers)

Oxime ethers are typically formed by the reaction of the oxime with an alkylating agent in the presence of a base. A general method involves the reaction of a dialkyl sulfate (B86663) with an alkali metal salt of the corresponding nitroalkane precursor in the presence of a strong base. google.com For instance, cyclohexanone oxime O-methyl ether can be produced by reacting an alkali metal salt of nitrocyclohexane (B1678964) with dimethyl sulfate in an aqueous solution of sodium hydroxide. google.com This methodology is applicable to the synthesis of various O-alkyl ethers of cyclic oximes.

O-Acylation (Synthesis of O-Acyl Oximes)

O-acyl oximes, or oxime esters, are important derivatives often used in rearrangement and fragmentation reactions. nsf.gov The acylation can be achieved by reacting the oxime with an acylating agent like an acid chloride or anhydride. For example, O-pivaloyl oximes of cyclic ketones have been synthesized to serve as substrates for palladium-catalyzed aromatization reactions. nih.gov In a typical procedure, the parent oxime is treated with pivaloyl chloride in a suitable solvent like dichloromethane, often in the presence of a base to neutralize the HCl byproduct. Another approach involves the sequential acylation and silylation of nitroalkanes to produce O-silylated α-acyloxyoximes. researchgate.net

The following table summarizes representative reagents for the synthesis of O-substituted derivatives of cyclic oximes.

| Derivative Type | Reagent Class | Specific Reagent Example | Product Type |

|---|---|---|---|

| Oxime Ether | Alkylating Agent | Dimethyl Sulfate (CH₃)₂SO₄ | O-Methyl Oxime Ether |

| O-Acyl Oxime | Acylating Agent | Pivaloyl Chloride (CH₃)₃CCOCl | O-Pivaloyl Oxime |

| O-Acyl Oxime | Acylating Agent | Acetic Anhydride (CH₃CO)₂O | O-Acetyl Oxime |

| O-Sulfonyl Oxime | Sulfonylating Agent | Methanesulfonyl Chloride CH₃SO₂Cl | O-Methanesulfonyl Oxime |

Modification of the Cyclohexenone Ring System while Preserving the Oxime Functionality

Transformations that modify the cyclohexene (B86901) ring of this compound while preserving the core oxime structure are crucial for creating diverse molecular architectures. Key examples include ring expansion via rearrangement and aromatization reactions.

Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. organic-chemistry.org For cyclic oximes like this compound, this reaction results in the formation of a ring-expanded lactam. wikipedia.org The reaction is typically promoted by strong acids such as sulfuric acid or other reagents like tosyl chloride or phosphorus pentachloride that convert the hydroxyl group into a good leaving group. wikipedia.orgmasterorganicchemistry.com The migration of the alkyl group anti-periplanar to the leaving group on the nitrogen atom leads to the expanded ring system. organic-chemistry.org This transformation is a cornerstone in industrial chemistry, famously used to convert cyclohexanone oxime into ε-caprolactam, the monomer for Nylon 6. wikipedia.org

Semmler-Wolff Aromatization

A more recent and synthetically valuable transformation is the palladium-catalyzed version of the Semmler-Wolff reaction, which converts cyclohexenone oximes into primary anilines. nih.gov This reaction provides a method for aromatizing the cyclohexenone ring. The process typically involves converting the oxime to an O-acyl derivative, such as an O-pivaloyl oxime, which then undergoes a reaction with a palladium catalyst. This modern approach overcomes the limitations of the classic Semmler-Wolff reaction, which required harsh acidic conditions and often produced low yields. nih.gov The palladium-catalyzed method demonstrates greater functional group tolerance and provides good yields of the corresponding substituted anilines.

The table below outlines these significant ring modification reactions.

| Reaction Name | Reagents/Catalysts | Product Class | Key Transformation |

|---|---|---|---|

| Beckmann Rearrangement | Strong Acid (e.g., H₂SO₄), PCl₅, TsCl | Lactam | Ring expansion and conversion of oxime to amide functionality. |

| Pd-Catalyzed Semmler-Wolff Reaction | Pd(0) catalyst (on O-acyl oxime derivative) | Primary Aniline | Aromatization of the cyclohexenone ring. |

Chemical Reactivity and Mechanistic Investigations

Rearrangement Reactions of 3,5,5-Trimethyl-2-cyclohexenone Oxime

The oxime of 3,5,5-trimethyl-2-cyclohexenone, also known as isophorone (B1672270) oxime, is a versatile substrate for various rearrangement reactions, primarily yielding substituted lactams, which are valuable intermediates in organic synthesis. The reactivity is dominated by the classic Beckmann rearrangement and related photochemical transformations.

The Beckmann rearrangement is a cornerstone acid-catalyzed reaction that transforms an oxime into an N-substituted amide. adichemistry.com In the case of cyclic ketoximes like this compound, the reaction yields a lactam, a cyclic amide. adichemistry.comchemistnotes.com This transformation is of significant industrial interest, most notably in the large-scale production of ε-caprolactam from cyclohexanone (B45756) oxime, the monomer for Nylon 6. wikipedia.orgillinois.edu The rearrangement of isophorone oxime provides access to substituted caprolactams, which are precursors for specialty polyamides and other fine chemicals.

The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation in a strong acid. masterorganicchemistry.comorganic-chemistry.org This is followed by the migration of the alkyl or vinyl group that is positioned anti-periplanar to the leaving group on the nitrogen atom. adichemistry.comwikipedia.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the final lactam product is formed. byjus.com

A wide array of catalytic systems and promoters have been developed to facilitate the Beckmann rearrangement, moving from harsh classical conditions to milder and more selective methods. Traditionally, strong Brønsted acids such as concentrated sulfuric acid, polyphosphoric acid (PPA), and oleum (B3057394) are used. adichemistry.comwikipedia.org The "Beckmann mixture," consisting of acetic acid, acetic anhydride, and hydrogen chloride, is also a classic reagent system. libretexts.org

Modern methodologies employ a variety of promoters to avoid the corrosive nature and large waste streams associated with stoichiometric use of strong acids. These include Lewis acids, organocatalysts, and other activating agents. semanticscholar.org For instance, cyanuric chloride has been shown to be a highly efficient organocatalyst for the rearrangement. organic-chemistry.org Other effective reagents include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosphorus pentoxide (P₂O₅). wikipedia.org The development of solid acid catalysts, such as zeolites (e.g., H-ZSM-5), and milder catalytic systems like those based on zinc chloride or metaboric acid, represents a significant advance toward more environmentally benign processes. Visible-light-promoted methods, which generate a Vilsmeier-Haack reagent in situ to act as the promoter, offer an even milder alternative to traditional thermal conditions. nih.govd-nb.info

| Catalyst/Promoter Class | Specific Examples | General Conditions | Reference |

|---|---|---|---|

| Strong Brønsted Acids | Concentrated H₂SO₄, Polyphosphoric Acid (PPA), Oleum | High temperatures, often stoichiometric amounts | wikipedia.org |

| Activating Agents | PCl₅, SOCl₂, P₂O₅ | Varies, can be harsh | wikipedia.org |

| Organocatalysts | Cyanuric Chloride (in DMF) | Mild, room temperature | organic-chemistry.org |

| Solid Acids | Zeolites (H-ZSM-5), Montmorillonite KSF | Vapor or liquid phase, often high temperatures | |

| Lewis Acids | ZnCl₂, Bi(III) chloride | Milder than strong Brønsted acids | |

| Photocatalytic Promoters | Vilsmeier-Haack reagent (generated in situ) | Visible light, mild temperatures | nih.govd-nb.info |

| Natural Organic Acids | Tartaric acid, Citric acid | Solvent-free, thermal or microwave irradiation | researchgate.net |

The mechanism of the Beckmann rearrangement has been extensively studied and is understood to proceed through a series of well-defined steps. chemistnotes.com

Activation of the Hydroxyl Group : The reaction commences with the activation of the oxime's hydroxyl group. In the presence of a strong acid, this involves protonation to form an oxonium ion, converting the -OH into a much better leaving group (-OH₂⁺). adichemistry.commasterorganicchemistry.com Other promoters, like acyl chlorides or cyanuric chloride, achieve this by forming an ester or a similar activated intermediate. nih.gov

Concerted Migration and Leaving Group Expulsion : The key step is a concerted 1,2-rearrangement. adichemistry.com The substituent group positioned anti to the activated hydroxyl group migrates from carbon to the electron-deficient nitrogen atom. Simultaneously, the leaving group (e.g., a water molecule) is expelled. organic-chemistry.org This concerted process avoids the formation of a high-energy nitrene intermediate. organic-chemistry.org

Formation of a Nitrilium Ion : This rearrangement leads to the formation of a highly electrophilic intermediate known as a nitrilium ion (or nitrilium cation). chemistnotes.comorganic-chemistry.org

Nucleophilic Attack and Tautomerization : The nitrilium ion is subsequently attacked by a nucleophile, which is typically water present in the reaction medium. youtube.com This addition forms an imidic acid tautomer of the final amide.

Tautomerization to Amide : A final proton transfer and tautomerization step converts the intermediate into the more stable amide (or lactam) product. masterorganicchemistry.com

Computational studies have provided deeper insight into the transition state of the migration step. wikipedia.org These studies confirm that the migration and departure of the leaving group occur in a single, concerted step. The transition state involves the migrating group forming a bridge between the carbon of origin and the target nitrogen atom. wikipedia.org The stereospecificity of the reaction, where only the anti-group migrates, is a direct consequence of the geometry required for this concerted pathway. adichemistry.comwikipedia.org

The regioselectivity of the Beckmann rearrangement—that is, which of the two groups attached to the oxime carbon migrates—is dictated by the stereochemistry of the oxime. wikipedia.org The reaction is stereospecific, with exclusive migration of the group that is anti-periplanar to the hydroxyl leaving group. adichemistry.comwikipedia.org

For this compound, two stereoisomers are possible: the E-oxime and the Z-oxime.

In the (E)-isomer , the hydroxyl group is anti to the C4-methylene group of the ring. Rearrangement of this isomer leads to the migration of the alkyl group, resulting in the formation of 3,3,5-trimethyl-1,3,4,6-tetrahydro-2H-azepin-2-one .

In the (Z)-isomer , the hydroxyl group is anti to the C2-vinylic group. Rearrangement here would involve migration of the vinyl group, leading to a different lactam, 4,6,6-trimethyl-1,3,6,7-tetrahydro-2H-azepin-2-one .

Typically, the formation of oximes from unsymmetrical ketones yields the thermodynamically more stable (E)-isomer as the major product due to steric hindrance. nih.gov Therefore, controlling the outcome of the rearrangement hinges on controlling the initial E/Z ratio of the oxime. While classical synthesis often provides limited control, modern photochemical methods offer a solution. It has been demonstrated that photoisomerization using visible-light-mediated energy transfer can convert the thermodynamically favored E-oxime into the less stable Z-oxime, providing access to the alternative rearrangement product. nih.gov

Under certain conditions, the Beckmann rearrangement can be intercepted by a competing side reaction known as the Beckmann fragmentation. wikipedia.org This pathway becomes significant when the migrating group (the group anti to the leaving group) is capable of forming a stable carbocation. adichemistry.comwikipedia.org

The fragmentation mechanism involves the cleavage of the C-C bond of the migrating group, rather than its migration to the nitrogen. This process generates two fragments: a nitrile and a carbocation. youtube.com The resulting carbocation can then be trapped by nucleophiles in the medium or undergo elimination to form an alkene. wikipedia.org

An alternative to the acid-catalyzed Beckmann rearrangement is the photochemical rearrangement of oximes. This reaction, often proceeding under neutral and milder conditions, can provide a pathway to lactams, sometimes with different selectivity.

The generally accepted mechanism for the photochemical rearrangement of cyclic oximes involves the formation of an oxaziridine (B8769555) intermediate. wikipedia.org Upon irradiation with UV or visible light, the oxime can isomerize and subsequently cyclize to form a strained three-membered oxaziridine ring containing an oxygen, nitrogen, and carbon atom. wikipedia.orgrsc.org

These oxaziridine intermediates are often unstable and can undergo further photochemical or thermal rearrangement. The cleavage of the weak N-O bond in the oxaziridine ring, followed by rearrangement, leads to the formation of the corresponding lactam. wikipedia.org The regioselectivity of this photochemical process can be influenced by stereoelectronic effects, where the group positioned trans to the lone pair on the oxaziridine nitrogen may preferentially migrate. wikipedia.org This provides a synthetic strategy that is complementary to the acid-catalyzed Beckmann rearrangement and can be particularly useful for substrates sensitive to strong acids.

Other Relevant Skeletal Rearrangements of Oxime Derivatives (e.g., Neber Rearrangement for analogous systems)

While the Beckmann rearrangement is a prominent reaction of oximes, other skeletal rearrangements are also crucial in understanding the reactivity of oxime derivatives. wikipedia.orgmasterorganicchemistry.com The Neber rearrangement, for instance, transforms a ketoxime into an α-amino ketone. wikipedia.org This reaction typically begins with the conversion of the oxime's hydroxyl group into a better leaving group, such as a tosylate. wikipedia.org Subsequent treatment with a base leads to the deprotonation of the α-carbon, forming a carbanion. This carbanion then displaces the tosylate group in an intramolecular nucleophilic substitution, generating a strained three-membered ring intermediate known as an azirine. wikipedia.org Hydrolysis of the azirine intermediate yields the final α-amino ketone product. wikipedia.org

For a system analogous to this compound, the presence of the α,β-unsaturation introduces additional complexity. The reaction conditions must be carefully selected to favor the deprotonation at the α-carbon (C4) without promoting competing reactions, such as Michael addition or rearrangements involving the double bond. The Beckmann rearrangement often presents as a potential side reaction during the Neber rearrangement. wikipedia.org

Deoximation Reactions: Regeneration of the Parent Carbonyl Compound

The regeneration of the parent carbonyl compound, 3,5,5-trimethyl-2-cyclohexenone (isophorone), from its oxime is a significant transformation in organic synthesis, often necessary for deprotection. researchgate.net This conversion can be accomplished through various oxidative and reductive methods. researchgate.net

Oxidative deoximation provides a common route to regenerate carbonyl compounds from their oximes. A variety of reagents have been developed for this purpose, offering different levels of selectivity and operating under mild conditions. researchgate.netresearchgate.net Hypervalent iodine reagents, for example, are known to facilitate the oxidation of ketoximes back to the parent ketone. lucp.net Other effective systems include N-halosuccinimides, such as N-iodosuccinimide, which can achieve rapid and selective cleavage of oximes, often accelerated by microwave irradiation. asianpubs.org An important advantage of some oxidative methods is their chemoselectivity; for instance, the cleavage of an unsaturated oxime can occur without affecting the C=C double bond. asianpubs.org

Recent advancements have focused on greener and more efficient protocols. Electrochemical methods represent a clean approach, avoiding the need for strong chemical oxidants by using an electrooxidative pathway where water serves as the oxygen source. organic-chemistry.org Similarly, photocatalytic aerobic oxidation, using air as the oxidant and visible light as the energy source, offers an environmentally friendly alternative. rsc.org

Table 1: Selected Oxidative Deoximation Reagents and Conditions

| Reagent System | Substrate Example | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide | Cinnamaldehyde oxime | Acetone (B3395972)/Water, Microwave | 90 | asianpubs.org |

| Ammonium persulfate-Silica gel | Various oximes | Solvent-free, Microwave | High | researchgate.net |

| Pyridinium fluorochromate/H₂O₂ | Various oximes | Not specified | Effective | researchgate.net |

| Electrochemical (Carbon electrodes) | Various oximes | DCE/Water | High | organic-chemistry.org |

| Rhodamine B (Photocatalyst)/Air | Various oximes | Visible light | Wide scope | rsc.org |

Reductive methods offer an alternative pathway for the regeneration of carbonyl compounds from oximes. These approaches often involve metal-based reagents. For instance, a combination of tin(II) chloride (SnCl₂) and titanium(III) chloride (TiCl₃) in an aqueous solvent has proven effective for the deoximation of various ketoximes and aldoximes, proceeding under mild, room temperature conditions. nih.gov This method is advantageous due to the low cost and toxicity of the reagents. nih.govmdpi.com The proposed mechanism involves the reduction of the oxime to an imine intermediate by a low-valent titanium species, which is then readily hydrolyzed in the aqueous medium to yield the corresponding ketone. nih.gov While many reductive methods exist, they often require reagents that can be hazardous or expensive, making the development of milder and more cost-effective systems an ongoing area of research. mdpi.com

Reactions Involving the Cyclohexenone Double Bond (C=C)

The reactivity of the α,β-unsaturated C=C bond in this compound is a key feature, allowing for a range of selective transformations that leave the oxime functional group intact.

The selective reduction of the C=C double bond in the enone system of isophorone (the parent ketone) to yield 3,3,5-trimethylcyclohexanone (B147574) is a well-established industrial process. researchgate.netrsc.orgresearchgate.net This transformation is typically achieved through catalytic hydrogenation. nih.gov A variety of catalysts, including both noble metals (like Palladium and Platinum) and non-noble metals (like Raney® Nickel), are effective. rsc.orgnih.gov Studies have shown that palladium-based catalysts, such as Pd on carbon (Pd/C) or silica (B1680970) (Pd/SiO₂), exhibit high activity and selectivity for the C=C bond reduction, achieving conversions over 99% with yields of the saturated ketone also exceeding 99%. nih.gov

The choice of solvent can significantly influence the selectivity of the hydrogenation. rsc.orgresearchgate.net For example, using tetrahydrofuran (B95107) (THF) as a solvent with a Raney® Ni catalyst can lead to a 100% conversion of isophorone with a 98.1% yield of the desired saturated ketone, 3,3,5-trimethylcyclohexanone. rsc.orgresearchgate.net The challenge in these reductions is often to avoid over-hydrogenation of the carbonyl group to a hydroxyl group, as the resulting alcohol has a boiling point very close to the target ketone, making separation difficult. nih.gov For the oxime derivative, similar catalytic systems can be employed, with the added challenge of preventing the reduction of the C=N oxime bond. nih.govacs.org Borane-catalyzed systems using reagents like HBpin have also been developed for the chemoselective 1,4-reduction of enones. ed.ac.uk

Table 2: Catalyst Performance in Selective Hydrogenation of Isophorone (Parent Ketone)

| Catalyst | Solvent | Isophorone Conversion (%) | 3,3,5-Trimethylcyclohexanone Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C | Solvent-free | >99.7 | >99.4 | nih.gov |

| Pd/SiO₂ | Solvent-free | >99.7 | >99.4 | nih.gov |

| Raney® Ni | Tetrahydrofuran (THF) | 100 | 98.1 | rsc.orgresearchgate.net |

| 5% Pd/Al₂O₃ | Supercritical CO₂ | 99.9 | 99.5 | nih.gov |

The conjugated C=C double bond in this compound is electron-deficient due to the electron-withdrawing nature of the adjacent oxime group, making it susceptible to nucleophilic attack at the β-carbon (C3). This type of reaction is known as a conjugate or Michael addition. wikipedia.orgfiveable.metamu.edu A wide range of nucleophiles, including amines, thiols, and carbanions (like enolates), can add to this position. fiveable.meacs.org The reaction proceeds via a resonance-stabilized enolate or aza-enolate intermediate, which is subsequently protonated at the α-carbon (C2) to give the 1,4-addition product. wikipedia.orgyoutube.com The stereochemistry of such additions can often be controlled using chiral catalysts or auxiliaries. wikipedia.org

Electrophilic additions to the alkene are less common for α,β-unsaturated systems because the double bond is electron-poor. However, reactions with certain electrophiles can be induced. For instance, the direct C-nitration of cyclic α,β-unsaturated oximes has been achieved using sodium nitrite (B80452) and acetic acid, which are thought to generate an electrophilic nitrosating species or a nitrogen dioxide radical that attacks the double bond. researchgate.net

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

The structural elucidation of 3,5,5-Trimethyl-2-cyclohexenone Oxime, also known as isophorone (B1672270) oxime, relies on a suite of advanced spectroscopic methods. These techniques provide detailed insights into the molecule's atomic connectivity, stereochemistry, and three-dimensional shape in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of this compound. It allows for the unambiguous assignment of protons and carbons and provides crucial information regarding the molecule's configuration and conformation.

The C=N double bond of an oxime can exist as one of two stereoisomers, (E) or (Z), depending on the orientation of the hydroxyl group relative to the substituents on the carbon atom. In the case of this compound, these two isomers can be synthesized, separated, and distinguished using ¹H NMR spectroscopy. lookchem.com

The configurational assignment is primarily based on the differential chemical shifts of the protons alpha to the C=N group, which are influenced by through-space anisotropic effects of the oxime moiety. lookchem.com In one isomer, the N-OH group is oriented syn to the C2-C3 double bond, while in the other, it is anti. The protons on the carbon adjacent to the C=N bond (C6) experience a different magnetic environment in each isomer, leading to distinct chemical shifts. For instance, the chemical shift difference for the protons near the functional group between the (Z) and (E) configurations is largely dependent on the electric field effect of the oxime's hydroxyl group. lookchem.com

Nuclear Overhauser Effect (NOE) spectroscopy is another powerful tool for this assignment. A definitive NOE would be observed between the oxime -OH proton and the nearby protons on the ring. For example, in the (E)-isomer, an NOE might be expected between the oxime proton and the vinylic proton at C2, whereas in the (Z)-isomer, an interaction with the protons at C6 would be more likely. researchgate.netmdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for (E) and (Z) Isomers of this compound Derivatives Data inferred from studies on isophorone derivatives. lookchem.com

| Proton | (E)-Isomer (ppm) | (Z)-Isomer (ppm) |

| H-2 (vinylic) | ~5.8 | ~6.0 |

| H-4 (CH₂) | ~2.1 | ~2.2 |

| H-6 (CH₂) | ~2.5 | ~2.1 |

| C3-CH₃ | ~1.8 | ~1.8 |

| C5-(CH₃)₂ | ~1.0 | ~1.0 |

| N-OH | Variable | Variable |

Conformational Preferences of the Cyclohexenone Ring in Solution

The six-membered cyclohexenone ring of this compound is not planar and adopts specific conformations in solution to minimize steric and torsional strain. Substituted cyclohexene (B86901) rings typically exist in half-chair or sofa conformations. nih.gov The presence of the sp² hybridized carbons (C1, C2, C3) flattens a portion of the ring.

The two primary chair-like conformations of the substituted ring are in rapid equilibrium at room temperature. nih.gov However, the presence of the bulky gem-dimethyl group at the C5 position significantly influences this equilibrium. To minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions, the conformation where the largest substituents occupy equatorial or pseudo-equatorial positions is generally favored. pressbooks.pub In this molecule, the gem-dimethyl groups at C5 are fixed. The conformational analysis would focus on the ring inversion and the resulting relative orientations of the methyl group at C3 and the oxime group at C1. The exact conformational preference can be further probed by analyzing the coupling constants (J-values) between adjacent protons and through advanced computational modeling. rsc.org

While 1D NMR provides initial data, complete and unambiguous assignment of all proton and carbon signals requires two-dimensional (2D) NMR experiments. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the vinylic H-2 and the C3-methyl protons (long-range), and between the protons of the C4 and C6 methylene (B1212753) groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It allows for the definitive assignment of each carbon atom that bears protons. sdsu.edu For example, the signal for the vinylic proton at C2 would correlate with the signal for the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for assigning quaternary (non-protonated) carbons like C1, C3, and C5. sdsu.edu For instance, the protons of the gem-dimethyl groups at C5 would show HMBC correlations to C4, C6, and the quaternary C5. The proton of the C3-methyl group would show correlations to C2, C3, and C4.

Table 2: Predicted ¹H and ¹³C NMR Spectral Assignments for (E)-3,5,5-Trimethyl-2-cyclohexenone Oxime Assignments are predictive and based on typical chemical shift values and correlation experiments.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1 (C=N) | - | ~158 | H-2, H-6 |

| 2 (C=C) | ~5.8 | ~128 | C1, C3, C4 |

| 3 (C=C) | - | ~135 | H-2, H-4, C3-CH₃ |

| 4 (CH₂) | ~2.1 | ~50 | C3, C5, C6 |

| 5 (C(CH₃)₂) | - | ~35 | H-4, H-6, C5-CH₃ |

| 6 (CH₂) | ~2.5 | ~42 | C1, C5 |

| C3-CH₃ | ~1.8 | ~23 | C2, C3, C4 |

| C5-(CH₃)₂ | ~1.0 | ~28 | C4, C5, C6 |

| N-OH | Variable | - | - |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. surfacesciencewestern.com These two techniques are often complementary; FT-IR is more sensitive to polar bonds, while Raman is better for non-polar, symmetric bonds. nih.gov

For this compound, the key vibrational modes include:

O-H Stretch: A broad band in the FT-IR spectrum, typically around 3400-3200 cm⁻¹, characteristic of the hydroxyl group of the oxime, often involved in hydrogen bonding. arpgweb.com

C-H Stretches: Signals in the 3100-2800 cm⁻¹ region. Sp² C-H stretch (from C2-H) appears just above 3000 cm⁻¹, while sp³ C-H stretches (from methyl and methylene groups) appear just below 3000 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond of the oxime group gives rise to a characteristic absorption in the 1690-1640 cm⁻¹ range. This peak can sometimes be weak in the FT-IR spectrum but stronger in the Raman spectrum. arpgweb.com

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the cyclohexenone ring is expected around 1650-1600 cm⁻¹.

N-O Stretch: This vibration typically appears in the fingerprint region, around 960-930 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound Data based on typical values for cyclohexanone (B45756) oxime and related compounds. arpgweb.comresearchgate.net

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical FT-Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3400 - 3200 (broad) | Weak / Not observed |

| C-H (sp²) | Stretching | 3100 - 3000 | 3100 - 3000 |

| C-H (sp³) | Stretching | 3000 - 2850 | 3000 - 2850 |

| C=N (Oxime) | Stretching | 1690 - 1640 | 1690 - 1640 (often stronger) |

| C=C (Alkene) | Stretching | 1650 - 1600 | 1650 - 1600 (often stronger) |

| C-H | Bending | 1470 - 1350 | 1470 - 1350 |

| N-O | Stretching | 960 - 930 | 960 - 930 |

Mass Spectrometry for Structural Confirmation of Reaction Products and Derivatives

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to confirm the molecular weight and deduce structural information based on fragmentation patterns. libretexts.org For this compound (C₉H₁₅NO), the expected molecular weight is approximately 153.22 g/mol .

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be observed at m/z 153. The fragmentation pattern would be influenced by the stable cyclohexene ring and the oxime functional group. Key fragmentation pathways for ketones and oximes often involve: miamioh.edu

Alpha-Cleavage: Cleavage of the bonds adjacent to the C=N group. Loss of the C6-C5 bond or the C2-C3 bond could occur.

McLafferty Rearrangement: A characteristic rearrangement for carbonyls and their derivatives (like oximes) that have an accessible gamma-hydrogen. This would involve hydrogen transfer to the oxime nitrogen or oxygen, followed by cleavage of the Cα-Cβ bond. nih.gov

Loss of Small Molecules: Fragmentation can involve the loss of stable neutral molecules such as H₂O, NO, or OH from the molecular ion.

The fragmentation of the precursor, 3,5,5-Trimethyl-2-cyclohexen-1-one (isophorone), shows a prominent peak at m/z 82, corresponding to a retro-Diels-Alder reaction. nist.gov A similar fragmentation might be observed for the oxime, though the presence of the nitrogen atom will alter the subsequent fragmentation pathways.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 153 | [C₉H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 138 | [M - CH₃]⁺ | Loss of a methyl radical |

| 136 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 123 | [M - NO]⁺ | Loss of nitric oxide |

| 96 | [C₆H₈O]⁺˙ | Retro-Diels-Alder type cleavage |

| 82 | [C₅H₆O]⁺˙ | Further fragmentation |

X-ray Crystallography for Solid-State Structure Determination of Oxime and its Derivatives

While a specific crystal structure for this compound is not publicly available, an analysis of the closely related cyclohexanone oxime provides significant insights into the probable solid-state conformation. The crystal structure of cyclohexanone oxime has been determined by X-ray diffraction, revealing key details about its molecular geometry and intermolecular interactions.

In the solid state, cyclohexanone oxime molecules are interconnected by hydrogen bonds involving the oxime hydroxyl groups and the nitrogen atoms of adjacent molecules. This hydrogen bonding leads to the formation of chain-like structures. The cyclohexanone ring in its oxime derivative typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings.

For this compound, the introduction of a double bond at the C2 position and three methyl groups at the C3 and C5 positions would introduce significant conformational constraints. The presence of the C=C double bond would flatten the ring, leading to a half-chair or sofa conformation rather than a true chair. The gem-dimethyl groups at the C5 position would further influence the ring's puckering and the orientation of the oxime group.

The crystallographic data for a range of oxime derivatives of cyclohexanone and 4-tert-butylcyclohexanone (B146137) show that as the substituent on the oxime oxygen becomes more electron-withdrawing, the N-O bond distance increases. researchgate.net This suggests a weakening of this bond, which is a key step in the Beckmann rearrangement, a characteristic reaction of oximes. researchgate.net

Table 1: Crystallographic Data for Cyclohexanone Oxime (Analogue)

| Parameter | Value |

|---|---|

| CCDC Number | 174981 |

| Empirical Formula | C6H11NO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.034(2) |

| b (Å) | 10.583(3) |

| c (Å) | 10.534(3) |

| β (°) | 105.99(2) |

| Volume (ų) | 647.4(3) |

Data obtained from the Cambridge Crystallographic Data Centre for cyclohexanone oxime, a structural analogue.

Conformational Dynamics and Energetics of the Cyclohexenone-Oxime Ring System

The conformational flexibility of the cyclohexenone-oxime ring system in this compound is a key determinant of its reactivity. Unlike the relatively rigid chair conformation of cyclohexanone oxime, the introduction of sp2 hybridization at C2 and C3 creates a more complex conformational landscape.

Studies on alicyclic oximes have shown that six-membered ring oximes, like cyclohexanone oxime, tend to exist as a single conformational isomer in solution. arpgweb.com This is attributed to the significant energy barrier to ring inversion. However, the presence of the endocyclic double bond in this compound is expected to lower this barrier.

The cyclohexenone ring can exist in several conformations, with the most common being the half-chair and the boat (or twist-boat) forms. The presence of the bulky gem-dimethyl group at the C5 position and the methyl group at the C3 position will play a crucial role in determining the most stable conformation by minimizing steric interactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexanone Oxime |

Computational Chemistry and Theoretical Studies

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

For 3,5,5-Trimethyl-2-cyclohexenone Oxime, a hypothetical HOMO-LUMO analysis would likely show the HOMO localized around the electron-rich regions, such as the oxime nitrogen and the carbon-carbon double bond. The LUMO would be expected to be distributed over the more electron-deficient areas of the molecule. A data table from a hypothetical DFT calculation might look as follows:

| Parameter | Energy (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| (Note: The values in this table are placeholders and would require actual quantum chemical calculations to be determined.) |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. It helps in understanding charge distribution, hybridization, and the nature of intermolecular and intramolecular interactions.

A hypothetical NBO analysis might reveal significant stabilization energies from the interaction of the nitrogen lone pair with adjacent anti-bonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red typically indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). Green and yellow represent intermediate potentials.

For this compound, the MEP map would be expected to show a region of negative potential (red) around the oxygen and nitrogen atoms of the oxime group, indicating these are likely sites for electrophilic attack. The hydrogen atom of the oxime's hydroxyl group would likely be a region of positive potential (blue), making it a potential hydrogen bond donor. The cyclohexene (B86901) ring would display varying potentials depending on the substitution.

Stereochemical Predictions and Conformational Energetics from Theoretical Methods

Theoretical methods are crucial for predicting the stereochemistry and conformational preferences of molecules. For this compound, which contains a cyclohexene ring, conformational analysis would be important to determine the most stable three-dimensional structure. The presence of the double bond imparts some rigidity, but the saturated portion of the ring can adopt different conformations, such as a half-chair or a boat.

Computational methods can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion. This would involve geometry optimization of various possible structures to find the global minimum on the potential energy surface.

Furthermore, the oxime group itself can exist as E and Z isomers. Theoretical calculations can predict which isomer is more stable by comparing their computed energies. These calculations are vital as the stereochemistry of a molecule can significantly influence its biological activity and physical properties.

A hypothetical conformational energy analysis might yield the following data:

| Conformer/Isomer | Relative Energy (kcal/mol) |

| E-Isomer (Half-Chair) | 0.00 |

| Z-Isomer (Half-Chair) | |

| E-Isomer (Boat) | |

| Z-Isomer (Boat) | |

| (Note: The values in this table are placeholders and would require actual quantum chemical calculations to be determined.) |

Applications in Organic Synthesis and Material Science

Role as a Key Synthetic Intermediate

As a convenient molecular unit for constructing more complex compounds, 3,5,5-trimethyl-2-cyclohexenone oxime is a valuable building block in synthetic chemistry. fluorochem.co.uk Oximes, in general, are recognized as a versatile functional group that allows for the introduction of a nitrogen atom and can be transformed into a wide array of other functionalities, including amines, amides, and nitriles, making them crucial in the synthesis of nitrogen-containing molecules. orgsyn.orgresearchgate.net The isophorone (B1672270) framework itself is a widely used starting material for various valuable compounds, including isophorone diamine (IPDA) and isophorone diisocyanate (IPDI), which are precursors to polyamides and polyurethanes. evonik.comarkema.comwikipedia.orgmdpi.com

One of the most significant applications of cyclic oximes is their conversion into lactams (cyclic amides) through the Beckmann rearrangement. wikipedia.org This reaction is a cornerstone of industrial chemistry, most notably in the production of ε-caprolactam from cyclohexanone (B45756) oxime, the monomer used to manufacture Nylon 6. wikipedia.orgnih.gov The Beckmann rearrangement involves treating an oxime with an acid, which catalyzes the migration of the alkyl or aryl group positioned anti-periplanar to the oxime's hydroxyl group, transforming the cyclic oxime into an expanded lactam ring. wikipedia.orgnih.govyoutube.com

This compound can undergo this classic transformation to yield the corresponding substituted lactam, specifically a trimethyl-azepane-2,4-dione derivative. acs.org The reaction is typically promoted by various acidic catalysts. wikipedia.org

| Catalyst/Reagent | Description |

| Sulfuric Acid | A common and powerful acid catalyst used in industrial-scale lactam production. wikipedia.org |

| Polyphosphoric Acid | Another strong acid medium used to promote the rearrangement. wikipedia.org |

| Tosyl Chloride | An alternative reagent that activates the oxime hydroxyl group to facilitate rearrangement. wikipedia.org |

| Cyanuric Chloride | Used as an organocatalyst, often with a co-catalyst like zinc chloride, for a catalytic version of the rearrangement. wikipedia.org |

This table summarizes common catalysts and reagents used to facilitate the Beckmann rearrangement of cyclic oximes to form lactams. wikipedia.org

The ability to form substituted lactams makes this compound a valuable precursor for creating monomers for specialty polyamides or as an intermediate in the synthesis of other complex nitrogen-containing heterocyclic structures. frontiersin.orgclockss.orgorkg.org

The utility of this compound as a building block extends beyond lactam formation. The term "building block" refers to small, structurally diverse molecules that serve as precursors for assembling more sophisticated molecular architectures. fluorochem.co.uk The isophorone oxime molecule contains multiple points of reactivity that can be exploited in multi-step syntheses. The oxime functional group can be reduced to an amine or hydrolyzed back to the ketone, while the carbon-carbon double bond can undergo various addition reactions. This dual functionality allows for the strategic construction of complex organic frameworks prevalent in medicinal chemistry and natural products. orgsyn.org

Catalytic Applications and Catalyst Development

Beyond its role as a synthetic intermediate, the oxime functional group can participate directly in catalytic processes, primarily by acting as a ligand that coordinates with a metal center. This has led to the development of oxime-based catalysts for a variety of organic transformations.

Oximes are effective ligands for transition metals, particularly palladium. researchgate.net They can react with palladium salts to form highly stable and efficient organometallic catalysts known as oxime palladacycles. scispace.comresearchgate.net These palladacycles have demonstrated exceptional activity in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling reaction. scispace.comresearchgate.net The advantages of these catalysts include high efficiency under low palladium loading, stability, and the ability to be immobilized on supports, such as magnetic nanoparticles, allowing for easy recovery and reuse. scispace.comresearchgate.net this compound is a potential candidate for forming such catalytically active complexes, which could be applied in various cross-coupling reactions. researchgate.net

| Catalyst System | Reaction | Aryl Halide | Pd Loading (mol%) | Reaction Time (h) | Yield (%) |

| Magnetic Nanoparticle Supported Oxime Palladacycle | Suzuki-Miyaura | 4-Iodotoluene | 0.3 | 0.5 | 98 |

| Magnetic Nanoparticle Supported Oxime Palladacycle | Suzuki-Miyaura | 4-Bromoanisole | 0.3 | 0.75 | 98 |

| Magnetic Nanoparticle Supported Oxime Palladacycle | Suzuki-Miyaura | 4-Bromobenzaldehyde | 0.3 | 0.5 | 97 |

| Magnetic Nanoparticle Supported Oxime Palladacycle | Suzuki-Miyaura | 4-Chlorobenzonitrile | 0.3 | 3 | 87 |

This interactive data table presents the performance of a representative magnetic nanoparticle-supported oxime palladacycle catalyst in the Suzuki-Miyaura cross-coupling reaction with various aryl halides, demonstrating high yields under low catalyst loading. scispace.com

The compound is also relevant in the context of organocatalysis, which uses small organic molecules to accelerate chemical reactions. The Beckmann rearrangement of this compound can be performed under organocatalytic conditions. For instance, cyanuric chloride, an organic molecule, can be used in catalytic amounts along with a co-catalyst like zinc chloride to promote the conversion of cyclic oximes to their corresponding lactams. wikipedia.org The proposed mechanism involves a catalytic cycle where cyanuric chloride activates the oxime's hydroxyl group through a nucleophilic aromatic substitution, facilitating the rearrangement. wikipedia.org

Electrosynthesis represents a green and sustainable approach for producing chemical compounds, using electricity to drive chemical reactions under mild conditions. nih.govnih.gov Significant research has been dedicated to the one-pot electrosynthesis of the related compound, cyclohexanone oxime. nih.govnih.govnih.govresearchgate.net This process typically involves the electrochemical reduction of a nitrogen source, such as nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻), at a catalyst surface to generate a hydroxylamine (B1172632) intermediate in situ. nih.govresearchgate.net This intermediate then readily reacts with the ketone present in the electrolyte to form the oxime. nih.gov Various electrocatalysts have been developed to improve the efficiency and selectivity of this process. nih.govresearchgate.net

| Electrocatalyst | Nitrogen Source | Achieved Yield (%) | Faradaic Efficiency (%) | Current Density (mA/cm²) |

| Zn₉₃Cu₇ Alloy | Nitrate (NO₃⁻) | 97 | 27 | 100 |

| Metal Fe | NOₓ and Aldehyde | ~99 | Not specified | Not specified |

| Cu-S | Nitrite (NO₂⁻) | 92 | 26 | Not specified |

This table summarizes the performance of different electrocatalysts developed for the sustainable synthesis of cyclohexanone oxime from various nitrogen sources. nih.govnih.govresearchgate.net

While this electrochemical strategy is well-documented for cyclohexanone oxime, specific studies detailing the direct electrosynthesis of this compound are not prominent in the reviewed scientific literature. However, the principles and catalytic systems developed for similar cyclic ketones provide a foundation for potential future applications in the electrosynthesis of this specific compound.

Development of Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound, also known as isophorone oxime, are crucial for process monitoring, quality control, and research. Advanced analytical methodologies have been developed to achieve the necessary sensitivity and selectivity, primarily focusing on chromatographic and spectrophotometric techniques.

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step to improve the volatility and thermal stability of analytes containing active hydrogen atoms, such as the hydroxyl group in an oxime. nih.gov This process modifies the analyte to make it more suitable for GC analysis, leading to better peak shape and detector response.

A common two-step derivatization protocol for compounds with carbonyl or hydroxyl groups involves methoximation followed by silylation. rsc.orgresearchgate.net

Methoximation (or Oximation): This initial step targets the carbonyl group of any residual 3,5,5-trimethyl-2-cyclohexenone (isophorone) and stabilizes the oxime functional group. Reagents like methoxyamine hydrochloride are used to convert carbonyls into their methoxime derivatives. researchgate.net This prevents the formation of multiple peaks from a single sugar compound, resulting in cleaner chromatograms. rsc.org

Silylation: Following oximation, a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added. rsc.org This step replaces the active hydrogen of the oxime's hydroxyl group with a trimethylsilyl (B98337) (TMS) group. The resulting TMS-ether is more volatile and thermally stable, making it ideal for GC-MS analysis. researchgate.net The optimization of reaction time and temperature is critical to ensure the reaction goes to completion.

For liquid chromatography-mass spectrometry (LC-MS), derivatization aims to enhance ionization efficiency, which is particularly important for detecting low-abundance analytes. nih.govresearchgate.net Strategies often involve tagging the analyte with a group that is easily ionized. nih.gov For oximes, reagents that target the hydroxyl group can be employed. These reagents introduce a permanently charged group or a group with high proton affinity, significantly increasing the signal intensity in the mass spectrometer. nih.gov

Table 1: Derivatization Strategies for Chromatographic Analysis

| Technique | Analyte Functional Group | Derivatization Strategy | Reagent Examples | Purpose |

| GC-MS | Oxime (-NOH), Carbonyl (C=O) | Methoximation + Silylation | Methoxyamine HCl, BSTFA, MSTFA | Increase volatility and thermal stability; improve peak shape. rsc.orgresearchgate.net |

| LC-MS | Oxime (-NOH) | Tagging for enhanced ionization | Reagents targeting hydroxyl groups | Improve ionization efficiency and detection sensitivity. nih.govnih.gov |

Spectrophotometric methods offer a simpler and more accessible alternative for quantification, relying on the chemical reactions of the oxime functional group to produce a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.

One established method for the determination of a related compound, cyclohexanone oxime, can be adapted for this compound. google.com The principle involves the acidic hydrolysis of the oxime to generate hydroxylamine and the parent ketone (3,5,5-trimethyl-2-cyclohexenone). The released hydroxylamine can then be reacted with specific reagents to form a colored complex. For instance, hydroxylamine can react to form a hydroxamic acid, which in turn generates a red-colored complex with ferric ions (Fe³⁺) that can be measured at a maximum absorption wavelength of approximately 500 nm. google.com

Another approach involves the oxidation of the liberated hydroxylamine to nitrous acid. google.com The nitrous acid is then used to diazotize an aromatic amine, such as sulfanilic acid. The resulting diazonium salt is coupled with another aromatic compound, like naphthalidine, to form a colored azo compound, which can be quantified spectrophotometrically at around 520 nm. google.com These methods, while effective, can involve intricate sample preparation steps. google.com

Industrial Significance as a Chemical Precursor for Polymer Monomers (e.g., ε-Caprolactam in Nylon-6 production)

While this compound is a significant chemical intermediate, it is crucial to clarify its role concerning the production of Nylon-6. The primary industrial precursor for ε-Caprolactam, the monomer used to manufacture Nylon-6, is cyclohexanone oxime , not this compound. rwth-aachen.dechemcess.comwikipedia.org

The conversion of a cyclic oxime to a lactam (a cyclic amide) is accomplished through the Beckmann rearrangement, a cornerstone reaction in industrial polymer chemistry. wikipedia.orgorganic-chemistry.org In this acid-catalyzed reaction, the oxime of a cyclic ketone rearranges to form a larger lactam ring. masterorganicchemistry.com

The industrial synthesis of ε-Caprolactam involves the Beckmann rearrangement of cyclohexanone oxime, typically using oleum (B3057394) (fuming sulfuric acid) as both the catalyst and solvent. wikipedia.orglookchem.comssrn.com This process is highly efficient, with selectivities reaching almost 98%. lookchem.com The resulting ε-caprolactam is the essential monomer for the ring-opening polymerization that produces Nylon-6, a major engineering thermoplastic and fiber used in applications ranging from textiles and carpets to automotive parts. acs.orgspecialchem.comtandfonline.com

If this compound were to undergo a Beckmann rearrangement, it would not yield ε-Caprolactam. Due to its chemical structure, the rearrangement would result in a trimethyl-substituted lactam. This substituted lactam is not the monomer used for the production of standard Nylon-6 polymer. The properties of a polymer are highly dependent on the precise structure of its monomer units, and the presence of three methyl groups would significantly alter the polymer's characteristics, such as its crystallinity, melting point, and mechanical properties.

The vast global production of ε-Caprolactam, which is in the millions of metric tons annually, is overwhelmingly based on the cyclohexanone oxime route. rwth-aachen.despecialchem.com This established pathway begins with feedstocks like cyclohexane (B81311) or phenol (B47542), which are converted to cyclohexanone, followed by oximation to cyclohexanone oxime, and finally, the Beckmann rearrangement to produce ε-Caprolactam. chemcess.comlookchem.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Oxime and its Derivatives

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of environmentally benign processes. ijprajournal.comnih.gov For 3,5,5-Trimethyl-2-cyclohexenone Oxime and its derivatives, a key area of future research lies in the development of novel and sustainable synthetic methodologies.

Current methods for oxime synthesis often rely on traditional condensation reactions between a carbonyl compound and hydroxylamine (B1172632) hydrochloride, which can generate waste and utilize harsh reagents. ijprajournal.com Future research should focus on cleaner and more efficient synthetic routes. One promising avenue is the exploration of "grindstone chemistry," a solvent-free approach where reactants are ground together, often in the presence of a solid catalyst like bismuth(III) oxide, leading to high yields and minimal waste. nih.govbohrium.com Another area of interest is the use of natural acid catalysts, such as aqueous extracts from plants, which offer an affordable, useful, and environmentally safe alternative to conventional acid catalysts. ijprajournal.com

Furthermore, the concept of ammoximation, which directly converts ketones to oximes using ammonia (B1221849) and an oxidant like hydrogen peroxide over a catalyst, presents a highly atom-economical and green route. acs.org Research into adapting and optimizing ammoximation for substituted cyclohexenones using catalysts like titanium-containing zeolites could lead to significant advancements in the sustainable production of these oximes. acs.org Additionally, electrochemical methods, such as the one-pot electrosynthesis of cyclohexanone (B45756) oxime from aqueous nitrate (B79036), provide a novel strategy for sustainable production under ambient conditions, a direction that could be explored for this compound. nih.gov

Comparison of Synthetic Methodologies for Oximes

| Methodology | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Grindstone Chemistry | Solvent-free, solid-state reaction | Reduced waste, simplicity, high yields | nih.govbohrium.comresearchgate.net |

| Natural Acid Catalysis | Use of plant-based acid catalysts | Environmentally friendly, low cost | ijprajournal.com |

| Ammoximation | Direct conversion of ketones using ammonia and an oxidant | High atom economy, short process, mild conditions | acs.org |

| Electrosynthesis | Electrochemical conversion under ambient conditions | Sustainable, potential for using renewable energy | nih.gov |

Exploration of New Catalytic Transformations Involving the Oxime Functionality

The oxime group is a versatile functional handle that can participate in a wide range of chemical transformations. Future research should focus on exploring new catalytic transformations involving the oxime functionality of this compound to generate novel and valuable molecules.

Transition metal catalysis offers a rich playground for such explorations. For instance, palladium-catalyzed Semmler-Wolff reactions of cyclohexenone oximes can lead to the formation of primary anilines, a transformation that could be applied to this compound to access novel substituted anilines. nih.gov Copper-catalyzed Heck-like cyclizations of oxime esters represent another exciting avenue, potentially enabling the synthesis of complex nitrogen-containing heterocyclic structures. rsc.org

Beyond traditional metal catalysis, photocatalysis is emerging as a powerful tool in organic synthesis. The use of visible light to mediate the triplet sensitization of oximes can lead to non-classical Beckmann rearrangement products, offering a new dimension of selectivity and reactivity. nih.gov This approach could be particularly interesting for this compound, potentially leading to novel lactam structures.

Furthermore, the development of new organocatalysts for oxime formation and subsequent transformations is a promising area. nih.gov These metal-free catalysts can offer advantages in terms of cost, toxicity, and sustainability. The catalytic reduction of the oxime to form either hydroxylamines or primary amines is another area ripe for exploration, with different heterogeneous and homogeneous catalysts offering varying degrees of selectivity. researchgate.netmdpi.com

Deeper Mechanistic Understanding of Complex Rearrangements and Reactions

While many reactions involving oximes, such as the Beckmann rearrangement, are well-known, a deeper mechanistic understanding, particularly for substituted and complex substrates like this compound, is still needed. masterorganicchemistry.comwikipedia.org Future research in this area will be crucial for controlling reaction outcomes and designing more efficient synthetic strategies.

The Beckmann rearrangement, which converts an oxime to an amide or lactam, is a cornerstone of industrial chemistry. nih.govillinois.edu However, the precise mechanism, including the role of the catalyst and solvent, can be complex and substrate-dependent. ssrn.comacs.org Computational studies can play a vital role in elucidating the reaction pathways, transition states, and the influence of substituents on the rearrangement of this compound. wikipedia.org Understanding these nuances will be key to controlling the regioselectivity of the rearrangement and minimizing side reactions.

Moreover, other complex reactions of oximes, such as photocatalyzed transformations and transition metal-catalyzed C-H functionalizations, warrant detailed mechanistic investigation. nih.govrsc.org For example, understanding the generation and reactivity of iminyl radicals from oximes can open up new avenues for the synthesis of nitrogen-containing heterocycles. nsf.gov A combination of experimental techniques, such as kinetic studies and isotopic labeling, with computational modeling will be essential for gaining a comprehensive understanding of these intricate reaction mechanisms.

Discovery of Unconventional Applications in Advanced Materials or Chemical Processes (excluding biological/medical contexts)

The unique chemical properties of oximes and their derivatives suggest that this compound could find unconventional applications in advanced materials and chemical processes. Future research should venture beyond traditional organic synthesis and explore these novel avenues.

One area of potential is in polymer chemistry. Oximes can be used as building blocks for the synthesis of novel polymers with unique properties. researchgate.net The incorporation of the rigid and functionalized cyclohexene (B86901) ring from this compound into a polymer backbone could lead to materials with interesting thermal and mechanical properties. Furthermore, the oxime functionality itself can be leveraged to create dynamic materials, where the reversible nature of the oxime linkage can be used to create self-healing or responsive materials. researchgate.net

In the realm of materials science, oxime derivatives can also serve as precursors to photosensitive materials. researchgate.net The specific substitution pattern of this compound could be tuned to create photoinitiators for polymerization processes, particularly for applications in 3D printing and photolithography. researchgate.net

Additionally, the ability of oximes to act as ligands for metal ions opens up possibilities in catalysis and materials chemistry. researchgate.net Complexes of this compound with various metals could be investigated for their catalytic activity in a range of organic transformations or for their potential as functional components in metal-organic frameworks (MOFs).

Integration of Machine Learning and AI in Predicting Reactivity and Designing New Oxime Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating the pace of discovery and innovation. ijnc.irarxiv.org For this compound, these computational tools offer exciting prospects for predicting its reactivity and designing novel derivatives with tailored properties.

Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. appliedclinicaltrialsonline.comacs.org This predictive power can be harnessed to explore the vast chemical space of reactions involving this compound, identifying promising new synthetic routes and reaction conditions without the need for extensive trial-and-error experimentation. nih.gov

Future Research Directions for this compound

| Research Area | Key Focus | Potential Impact | References |

|---|---|---|---|

| Sustainable Synthesis | Developing green and efficient synthetic methods. | Reduced environmental impact and cost of production. | ijprajournal.comnih.govacs.orgnih.gov |

| Catalytic Transformations | Exploring novel reactions catalyzed by metals, light, or organocatalysts. | Access to new and complex molecular architectures. | nih.govrsc.orgnih.govnih.gov |

| Mechanistic Understanding | Elucidating the mechanisms of complex rearrangements and reactions. | Improved control over reaction selectivity and efficiency. | masterorganicchemistry.comwikipedia.orgacs.org |

| Advanced Materials | Discovering applications in polymers, photosensitive materials, and catalysis. | Development of new functional materials with tailored properties. | researchgate.netresearchgate.net |

| AI and Machine Learning | Using computational tools to predict reactivity and design new molecules. | Accelerated discovery and development of new chemical entities and materials. | ijnc.irarxiv.orgappliedclinicaltrialsonline.com |

常见问题

Q. What are the standard synthetic routes for preparing 3,5,5-trimethyl-2-cyclohexenone oxime, and what reaction conditions optimize yield?

this compound is typically synthesized via the condensation of 3,5,5-trimethyl-2-cyclohexenone (isophorone) with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine). The reaction is conducted in an aqueous or alcoholic medium at elevated temperatures (60–80°C) to accelerate oxime formation . Industrial methods may employ continuous flow processes with optimized catalysts to enhance purity and yield. For example, proline-modified Pd/Al₂O₃ catalysts under sonication have been shown to improve enantioselectivity in related oxime derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the oxime functional group (C=N-OH) and substituent positions.

- FT-IR spectroscopy to identify N-O stretching vibrations (~930 cm⁻¹) and hydroxylamine peaks (~3200 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (C₉H₁₅NO, theoretical m/z 153.1154) .

- Chromatographic methods (HPLC or GC-MS) to detect impurities, especially unreacted isophorone or byproducts from incomplete condensation .

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

Key properties include:

- Solubility : Moderately soluble in polar solvents (ethanol, THF) but poorly soluble in water.

- Stability : Chemically stable under recommended storage conditions (dry, inert atmosphere, 2–8°C) but may degrade under prolonged exposure to light or moisture .

- Reactivity : The oxime group participates in oxidation and Beckmann rearrangement reactions, necessitating inert reaction environments for synthetic applications .

Advanced Research Questions

Q. How can enantioselectivity be enhanced in catalytic hydrogenation reactions involving this compound derivatives?

Proline-modified Pd/Al₂O₃ catalysts, when pre-sonicated, have demonstrated up to 85% enantiomeric excess (ee) in the asymmetric hydrogenation of isophorone derivatives. Sonication increases surface area and active site accessibility, improving stereochemical outcomes . Advanced strategies include:

Q. What mechanistic pathways explain the formation of unexpected byproducts during oxime derivatization?

Side reactions often arise from competitive oxidation or tautomerization. For example:

- Beckmann rearrangement : Under acidic conditions, the oxime may rearrange to form a lactam, complicating product isolation .

- Oxidation : The oxime group can oxidize to nitroso intermediates, particularly in the presence of strong oxidizing agents (e.g., MnO₂) .

Mitigation involves: - Protecting groups : Temporarily masking reactive sites (e.g., benzyl esters for carboxyl groups) .

- Kinetic control : Using low temperatures (-10°C) and stoichiometric reagents to suppress side pathways .

Q. How can researchers resolve contradictions in toxicity data for this compound analogs?

Discrepancies in toxicity studies (e.g., acute vs. chronic exposure thresholds) often stem from:

- Exposure route variability : Inhalation studies on phosgene oxime (a structural analog) show AEGL-1 values of 0.17 mg/m³ for 10-minute exposure, while dermal toxicity may require higher concentrations .

- Species-specific responses : Rodent models may underestimate human sensitivity due to metabolic differences.

Resolution strategies: - Dose-response modeling : Apply time-scaling factors (Cⁿ×t = k) to extrapolate data across exposure durations .

- In vitro assays : Use human cell lines (e.g., HepG2) to bypass interspecies variability .

Q. What advanced analytical techniques can differentiate this compound from its isomers or degradation products?

- HPLC-Q/TOF-MS/MS : Provides high-resolution fragmentation patterns to distinguish structural isomers (e.g., 4,4-dimethylcyclohexanone oxime vs. 3,5,5-trimethyl derivatives) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- Isotopic labeling : Tracks degradation pathways using ¹³C or ¹⁵N-labeled oximes .

Methodological Considerations for Data Analysis

Q. How should researchers address low yield in oxime synthesis despite optimized reaction conditions?

Potential causes and solutions:

Q. What statistical methods are recommended for validating reproducibility in oxime-based pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。